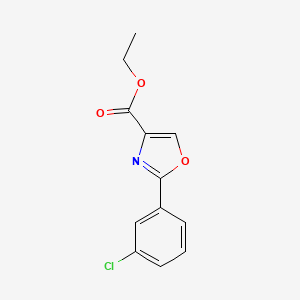
(Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene
Übersicht
Beschreibung
(Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene, also known as DBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ is a synthetic compound that belongs to the family of benzene derivatives and possesses unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of (Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene is related to its ability to inhibit the activity of the Notch signaling pathway. Notch receptors are transmembrane proteins that play a critical role in cell-to-cell communication and regulate various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the Notch receptor and prevents its activation, leading to the inhibition of downstream signaling and ultimately, the suppression of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene. One area of interest is the development of more potent and selective Notch inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Additionally, the use of this compound as a building block for the synthesis of novel organic materials with unique properties is an area of active research.
Synthesemethoden
The synthesis method of (Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesizing this compound is through the reaction of 3-hydroxybenzyl alcohol with (Z)-1-(1,1-dimethyl-2-heptenyl) magnesium bromide in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to possess anticancer properties by inhibiting the activity of the Notch signaling pathway. The Notch pathway plays a critical role in cell proliferation and differentiation, and its dysregulation has been linked to various types of cancers. This compound has also been investigated for its potential use as an antibacterial agent due to its ability to inhibit the growth of various bacterial strains.
In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. For example, this compound has been incorporated into the backbone of conjugated polymers, which have the potential for use in organic electronic devices such as solar cells and light-emitting diodes.
Eigenschaften
IUPAC Name |
1-[(Z)-2-methyloct-3-en-2-yl]-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O/c1-4-5-6-10-16-22(2,3)20-14-11-15-21(17-20)23-18-19-12-8-7-9-13-19/h7-17H,4-6,18H2,1-3H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHVOSRRMUALAL-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C)(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C(C)(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180781 | |
| Record name | Benzene, 1-(1,1-dimethyl-2-heptenyl)-3-(phenylmethoxy)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70120-10-4 | |
| Record name | Benzene, 1-(1,1-dimethyl-2-heptenyl)-3-(phenylmethoxy)-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70120-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1,1-dimethyl-2-heptenyl)-3-(phenylmethoxy)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)



![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)
